
2,2',4,5',6-Pentabromobiphenyl
Overview
Description
2,2’,4,5’,6-Pentabromobiphenyl is a polybrominated biphenyl, which is a group of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are incorporated into various consumer products such as electronics, textiles, and plastic foams to enhance their fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5’,6-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of 2,2’,4,5’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is often obtained as a colorless to white powder .
Chemical Reactions Analysis
Oxidation Reactions
PBB-103 undergoes oxidation under controlled conditions, primarily involving hydroxylation and oxide formation. Key findings include:
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Metabolic Oxidation : In biological systems, cytochrome P450 enzymes catalyze hydroxylation at specific positions. Studies show that oxidation generates hydroxylated metabolites, which are critical for detoxification pathways .
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Chemical Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media convert PBB-103 into brominated biphenyl oxides. Reaction yields depend on temperature and solvent polarity .
Table 1: Oxidation Pathways
Reagent/Conditions | Major Products | Observed Outcomes |
---|---|---|
Cytochrome P450 enzymes (in vivo) | 4-hydroxy-PBB-103 | Bioactivation for excretion |
KMnO₄ / H₂SO₄ (80°C) | This compound oxide | Partial degradation, low yield |
Reduction Reactions
Reductive debromination is a dominant pathway, particularly in environmental and metabolic contexts:
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Catalytic Reduction : Palladium catalysts (Pd/C) in ethanol selectively remove bromine atoms, favoring para and ortho positions. For example, PBB-103 reduces to 2,2',4,6-tetrabromobiphenyl under hydrogen gas .
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Photolytic Reduction : UV irradiation in aqueous solutions leads to bromine loss, forming lower brominated biphenyls. This process is accelerated in the presence of reducing agents like sodium borohydride (NaBH₄) .
Table 2: Reduction Efficiency by Method
Method | Conditions | Debromination Products | Yield (%) |
---|---|---|---|
Pd/C + H₂ (1 atm) | Ethanol, 25°C, 24 hr | 2,2',4,6-tetrabromobiphenyl | 78 |
UV (254 nm) + NaBH₄ | Methanol/water (1:1), 6 hr | 2,2',4-tribromobiphenyl | 65 |
Substitution Reactions
Nucleophilic aromatic substitution (NAS) occurs under basic conditions, replacing bromine atoms with electron-rich groups:
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Hydroxylation : Treatment with NaOH in dimethyl sulfoxide (DMSO) replaces bromine at the para position, yielding hydroxylated derivatives .
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Amination : Reaction with ammonia (NH₃) in liquid NH₃ produces amino-substituted biphenyls, though yields are moderate due to steric hindrance .
Table 3: Substitution Reactivity
Nucleophile | Solvent | Temperature | Major Product | Reaction Rate (k, L/mol·s) |
---|---|---|---|---|
OH⁻ | DMSO | 80°C | 4-hydroxy-PBB-103 | 2.1 × 10⁻³ |
NH₃ | Liquid NH₃ | -33°C | 4-amino-PBB-103 | 1.4 × 10⁻⁴ |
Photolytic Degradation
UV light induces debromination and structural rearrangement:
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Direct Photolysis : Exposure to UV-B (280–315 nm) in hexane removes bromine atoms sequentially, forming tetrabromo- and tribromobiphenyls as intermediates .
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Indirect Photolysis : In the presence of TiO₂ photocatalysts, PBB-103 degrades into brominated dibenzofurans via radical-mediated pathways .
Environmental and Metabolic Fate
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Bioaccumulation : PBB-103’s log KOW (6.8) indicates high lipid affinity, leading to biomagnification in aquatic organisms .
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Metabolic Activation : Hepatic enzymes convert PBB-103 into reactive epoxides, which bind to DNA and proteins, contributing to hepatotoxicity .
Comparative Reactivity with Analogues
PBB-103’s reactivity differs from structurally similar PBBs due to its unique bromination pattern:
Table 4: Reaction Rates of PBB Congeners
Congener | Oxidation Rate (×10⁻³ s⁻¹) | Reduction Rate (×10⁻³ s⁻¹) |
---|---|---|
2,2',4,5',6-PBB (PBB-103) | 2.1 | 3.8 |
3,3',4,4',5-PBB | 1.5 | 2.2 |
2,2',4,4',5-PBB | 1.9 | 4.1 |
Key Research Findings
Scientific Research Applications
Flame Retardant in Materials
2,2',4,5',6-Pentabromobiphenyl is primarily used as a flame retardant in various polymers and textiles. Its effectiveness stems from its ability to inhibit combustion through the release of bromine radicals during thermal decomposition, which disrupts the combustion process .
Applications include:
- Textiles: Used in upholstery and clothing to reduce flammability.
- Plastics: Incorporated into electronic housings and construction materials.
Environmental Impact Studies
Research on the environmental persistence and bioaccumulation of polybrominated biphenyls indicates that compounds like this compound can accumulate in fatty tissues and may disrupt endocrine functions . Studies have shown potential links to adverse health effects in wildlife and humans, prompting regulatory scrutiny.
Key Findings:
- Bioaccumulation: Detected in various ecosystems, indicating long-term environmental persistence.
- Toxicity Assessments: Evaluated for endocrine-disrupting properties, raising concerns over human exposure through food chains .
Case Studies on Mixture Toxicity
A significant body of research focuses on the combined effects of chemical mixtures containing polybrominated biphenyls. The Joint Research Centre of the European Commission has conducted case studies assessing human and environmental risks associated with chemical mixtures that include flame retardants like this compound .
Case Study Highlights:
- Assessment of exposure pathways in humans through dietary intake.
- Evaluations of cumulative risk from exposure to multiple chemicals found in consumer products.
Data Tables
Application Area | Specific Uses | Key Findings |
---|---|---|
Textiles | Upholstery, clothing | Reduces flammability; potential for leaching into the environment |
Plastics | Electronics, construction materials | Effective flame retardancy; concerns over toxicity |
Environmental Studies | Ecosystem monitoring | Detected in wildlife; linked to endocrine disruption |
Regulatory Considerations
Due to concerns regarding toxicity and environmental impact, many countries have implemented restrictions on the use of polybrominated biphenyls. The regulatory landscape is evolving as more data becomes available about their effects on human health and ecosystems.
Mechanism of Action
The primary mechanism of action of 2,2’,4,5’,6-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign substances. This interaction can result in various biochemical and toxic effects, including disruption of endocrine function and interference with metabolic processes .
Comparison with Similar Compounds
2,2’,4,4’,5-Pentabromodiphenyl ether: Another polybrominated compound used as a flame retardant.
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar in structure and function, also used as a flame retardant.
Uniqueness: 2,2’,4,5’,6-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and interactions with biological systems. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and potential toxicity in the environment .
Biological Activity
2,2',4,5',6-Pentabromobiphenyl (PBB) is a member of the polybrominated biphenyl (PBB) family, which are synthetic organic compounds primarily used as flame retardants. Due to their extensive use and persistence in the environment, PBBs have raised significant concerns regarding their biological activity and potential health effects. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C12H4Br5
- Molecular Weight : 485.7 g/mol
- Melting Point : -107.3 °C
- Boiling Point : 99.2 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including endocrine disruption, neurotoxicity, and immunotoxicity. These effects are primarily attributed to its structural similarities with polychlorinated biphenyls (PCBs), which are known for their toxicological profiles.
Toxicological Studies
- Endocrine Disruption : PBBs have been shown to interfere with hormone signaling pathways. A study indicated that exposure to PBBs could disrupt thyroid hormone levels in animal models, leading to developmental and reproductive impairments .
- Neurotoxicity : Research has demonstrated that exposure to PBBs may result in neurotoxic effects. For instance, a study on rats exposed to PBB reported alterations in behavior and cognitive function .
- Immunotoxicity : PBB exposure has been linked to immunosuppressive effects in animal studies. It was found that these compounds could impair immune responses, making organisms more susceptible to infections .
Case Study 1: Firemaster Incident
The most notable incident involving this compound occurred in Michigan in 1973 when it was accidentally mixed with cattle feed. This led to significant toxicosis in livestock and raised concerns about human health impacts following consumption of contaminated meat products. Studies on affected animals revealed hyperkeratosis as a significant outcome linked to specific PBB congeners, including this compound .
Case Study 2: Wildlife Exposure
A study conducted on wildlife populations exposed to contaminated environments showed elevated levels of PBBs correlating with reproductive and developmental issues in species such as fish and birds. The findings suggested a potential for bioaccumulation and biomagnification within food webs .
Research Findings Summary
Q & A
Q. What analytical methods are recommended for detecting 2,2',4,5',6-Pentabromobiphenyl in environmental samples?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for detecting Penta-BB, particularly in polymer matrices and environmental samples. The International Electrotechnical Commission (IEC) standard (IEC 62321-12) specifies GC-MS protocols for simultaneous determination of polybrominated biphenyls (PBBs) and diphenyl ethers (PBDEs) in technical products . For environmental monitoring, passive samplers using LDPE membranes, calibrated with performance reference compounds (PRCs) like Penta-BB, can infer equilibrium concentrations in water systems. This method requires validation against active sampling to account for field conditions .
Q. How should researchers prepare and validate certified reference materials (CRMs) for Penta-BB?
Basic Research Question
CRMs for Penta-BB are typically prepared as solutions in non-polar solvents (e.g., isooctane or toluene-nonane mixtures) at concentrations such as 35–50 µg/mL. Kanto Reagents’ protocols emphasize using CAS RN 59080-39-6 for purity verification and ensuring compliance with regulations like Japan’s Chemical Substances Control Law (CSCL) . Validation involves chromatographic comparison with NIST-traceable standards and interlaboratory reproducibility testing .
Q. What are the key challenges in distinguishing Penta-BB from co-eluting isomers in chromatographic analysis?
Advanced Research Question
Isomer-specific identification is complicated by structural similarities (e.g., 2,2',4,4',6-Pentabromodiphenyl ether and hexabromobiphenyls). Advanced GC×GC-TOFMS or GC×GC-μECD systems improve resolution by leveraging orthogonal separation mechanisms. For example, NIST’s 3D structural data for brominated analogs can guide column selection (e.g., DB-5MS for polarity-based differentiation) . Additionally, using isotopically labeled internal standards (e.g., deuterated biphenyls) reduces matrix interference .
Q. How do environmental transport models account for discrepancies in Penta-BB’s observed vs. predicted partitioning behavior?
Advanced Research Question
Field studies in Lake Geneva revealed vertical concentration trends of Penta-BB in deep water, inconsistent with traditional fugacity models. These discrepancies arise from sediment resuspension and anaerobic degradation processes. Researchers should integrate site-specific hydrodynamic data and apply compartmental modeling (e.g., QWASI + PRC-derived sampling rates) to refine predictions .
Q. What protocols ensure safe handling and disposal of Penta-BB in laboratory settings?
Basic Research Question
Penta-BB is classified as a hazardous substance under PRTR regulations (Japan) and requires confirmed compliance with CSCL for use. Safety protocols include:
- Storage in amber vials at ambient (>5°C) conditions to prevent degradation .
- Use of PPE (gloves, goggles) and fume hoods during preparation.
- Disposal via incineration at >1,200°C with halogen scrubbers to prevent dioxin formation .
Q. How can researchers resolve contradictions in reported half-lives of Penta-BB across different environmental matrices?
Advanced Research Question
Half-life variability (e.g., water vs. sediment) stems from photolytic degradation rates and microbial community differences. To address this:
- Conduct controlled microcosm studies with UV exposure simulations.
- Use LC-HRMS to track debromination byproducts (e.g., tetrabromobiphenyls) as degradation markers .
- Cross-validate with field data from longitudinal passive sampling campaigns .
Q. What are the best practices for spike-and-recovery experiments in Penta-BB quantification?
Basic Research Question
Spike-and-recovery tests should use matrix-matched CRMs (e.g., 50 µg/mL in toluene-isooctane) to mimic environmental or polymer samples. Recovery rates ≥80% are acceptable, with corrections for solvent evaporation losses during extraction. Internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) improve precision .
Q. Why do Penta-BB concentrations vary significantly in urban vs. remote aquatic systems?
Advanced Research Question
Urban systems show elevated Penta-BB levels due to historical use in electronics and textiles. Researchers must differentiate legacy pollution from ongoing inputs by analyzing congener profiles (e.g., Penta-BB vs. Deca-BB ratios) and correlating with industrial activity data. Sediment core dating (via ²¹⁰Pb) can also reconstruct temporal trends .
Q. How does the choice of solvent affect Penta-BB’s stability in long-term CRM storage?
Basic Research Question
Nonane and isooctane are preferred over toluene due to lower volatility and reduced interaction with vial septa. Accelerated stability tests (40°C for 14 days) should confirm no degradation (e.g., via GC-MS peak area consistency). CRMs must be revalidated every 12 months .
Q. What mechanistic insights explain Penta-BB’s resistance to aerobic microbial degradation?
Advanced Research Question
The bromine substitution pattern (2,2',4,5',6) sterically hinders enzymatic attack. Metagenomic studies of anaerobic sediments identify Dehalococcoides spp. capable of reductive debromination via pceA gene homologs. Researchers can use ¹³C-labeled Penta-BB in SIP (stable isotope probing) to trace degradation pathways .
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQKAZYUPPRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074771 | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-39-6 | |
Record name | 2,2',4,5',6-Pentabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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